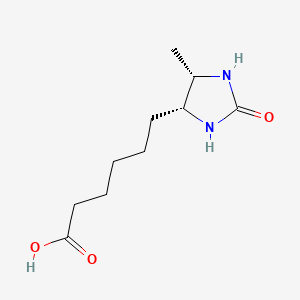
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester (FAEE) is a synthetic compound commonly used in scientific research. It is a derivative of the naturally occurring formylamino acid, 2-amino-3-hydroxy-2-propenoic acid (AHP). FAEE has been used extensively in laboratory experiments, as it has a wide range of biochemical and physiological effects. In
科学的研究の応用
Fatty Acid Conjugates of Xenobiotics
Fatty acid ethyl esters, including compounds similar to the one , are widely studied due to their implications in diseases. Research shows that these esters can accumulate in body organs, potentially leading to toxic manifestations. They are of particular interest in studying the onset or pathogenesis of diseases in alcoholics, including myocardial and pancreatic diseases. Identifying these agents is crucial for understanding the mechanisms of pathogenesis associated with lipid conjugation and enhancing the therapeutic potential of drugs through fatty acid conjugates (Ansari, Kaphalia, & Khan, 1995).
Parabens in Aquatic Environments
Parabens, which are esters of para-hydroxybenzoic acid, have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are relevant because they address the environmental persistence and potential endocrine-disrupting effects of ester compounds. Despite being biodegradable, parabens' continuous introduction into the environment from consumer products leads to their ubiquity in surface water and sediments. Understanding the environmental impact of similar ester compounds can provide insights into managing their release and mitigating potential harm (Haman, Dauchy, Rosin, & Munoz, 2015).
Alkoxycarbonylation of Phytogenic Substrates
The synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates is an emerging area of research with implications for the chemical industry, including resource saving and environmental safety. This process, applied to phytogenic substrates like pentenoic and undecenoic acids, aims to obtain advanced chemical products, such as polymers, showcasing the potential industrial applications of ester compounds (Sevostyanova & Batashev, 2023).
Biotechnological Routes Based on Lactic Acid
Lactic acid serves as a precursor for producing various chemicals, including esters, through biotechnological routes. This highlights the significance of ester compounds in synthesizing biodegradable polymers and other valuable chemicals, pointing towards the integration of green chemistry in future industrial processes (Gao, Ma, & Xu, 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 Acid Ethyl Ester involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of functional groups, the formation of carbon-carbon and carbon-nitrogen bonds, and the deprotection of functional groups.", "Starting Materials": [ "13C2-labeled ethyl acetoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Formaldehyde", "Acetic anhydride", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Protection of the carbonyl group in ethyl acetoacetate with acetic anhydride and sulfuric acid to form ethyl 3-acetoxy-3-oxopropanoate", "Step 2: Reaction of ethyl 3-acetoxy-3-oxopropanoate with hydroxylamine hydrochloride and sodium hydroxide to form ethyl 3-hydroxy-3-(hydroxyamino)propanoate", "Step 3: Protection of the hydroxyl group in ethyl 3-hydroxy-3-(hydroxyamino)propanoate with acetic anhydride and sulfuric acid to form ethyl 3-acetoxy-3-(hydroxyamino)propanoate", "Step 4: Reaction of ethyl 3-acetoxy-3-(hydroxyamino)propanoate with formaldehyde and sodium hydroxide to form 2-(Formylamino)-3-acetoxy-3-hydroxypropanoic acid ethyl ester", "Step 5: Deprotection of the acetoxy group in 2-(Formylamino)-3-acetoxy-3-hydroxypropanoic acid ethyl ester with sodium hydroxide to form 2-(Formylamino)-3-hydroxy-2-propenoic acid ethyl ester", "Step 6: Decarboxylation of 2-(Formylamino)-3-hydroxy-2-propenoic acid ethyl ester with sodium hydroxide to form 2-(Formylamino)-3-hydroxy-2-propenoic aldehyde ethyl ester", "Step 7: Reduction of the aldehyde group in 2-(Formylamino)-3-hydroxy-2-propenoic aldehyde ethyl ester with sodium borohydride to form 2-(Formylamino)-3-hydroxy-2-propenoic-13C2 acid ethyl ester" ] } | |
| 1391062-48-8 | |
分子式 |
C₄¹³C₂H₉NO₄ |
分子量 |
161.13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



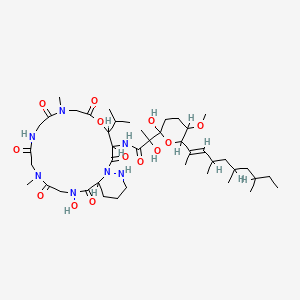
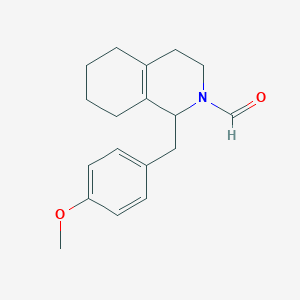

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
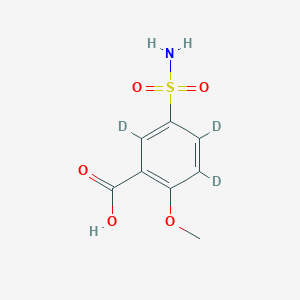
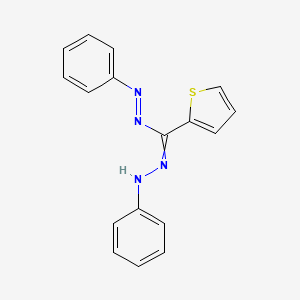
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)
